N-cyclopentyl-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide
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Overview
Description
N-CYCLOPENTYL-2-{5-METHOXY-4-OXO-2-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentyl group, a methoxy group, and a phenylpiperazine moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPENTYL-2-{5-METHOXY-4-OXO-2-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE typically involves multi-step organic reactionsCommon reagents used in these steps include palladium catalysts for coupling reactions and protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPENTYL-2-{5-METHOXY-4-OXO-2-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form an alcohol.
Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would yield an alcohol derivative .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-2-{5-METHOXY-4-OXO-2-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The dihydropyridine ring may also interact with calcium channels, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyridine derivatives and phenylpiperazine-containing molecules. Examples include:
N-CYCLOPENTYL-2-{5-METHOXY-4-OXO-2-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE: A similar structure with slight variations in the substituents.
4-[(9-CYCLOPENTYL-6-OXO-5-PROPAN-2-YL-7,8-DIHYDROPYRIMIDO[4,5-B][1,4]DIAZEPIN-2-YL)AMINO]-3-METHOXY-N-(1-METHYL-4-PIPERIDINYL)BENZAMIDE: Another compound with a similar core structure but different functional groups.
Uniqueness
N-CYCLOPENTYL-2-{5-METHOXY-4-OXO-2-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Properties
Molecular Formula |
C24H32N4O3 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-cyclopentyl-2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]acetamide |
InChI |
InChI=1S/C24H32N4O3/c1-31-23-17-28(18-24(30)25-19-7-5-6-8-19)21(15-22(23)29)16-26-11-13-27(14-12-26)20-9-3-2-4-10-20/h2-4,9-10,15,17,19H,5-8,11-14,16,18H2,1H3,(H,25,30) |
InChI Key |
DFIXPQCGVIRMSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3)CC(=O)NC4CCCC4 |
Origin of Product |
United States |
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